(S)-2-Amino-4-azidobutanoic acid hydrochloride

Catalog No.
S904646
CAS No.
942518-29-8
M.F
C4H9ClN4O2
M. Wt
180.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-4-azidobutanoic acid hydrochloride

CAS Number

942518-29-8

Product Name

(S)-2-Amino-4-azidobutanoic acid hydrochloride

IUPAC Name

(2S)-2-amino-4-azidobutanoic acid;hydrochloride

Molecular Formula

C4H9ClN4O2

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1

InChI Key

MHHYJRIDKLZZEO-DFWYDOINSA-N

SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl

Synonyms

(S)-2-Amino-4-azidobutanoicacidhydrochloride;942518-29-8;C4H8N4O2.HCl;4414AH;BK-0717;AK186173;A-8178;Ng-Azido-L-2,4-diaminobutyricacidhydrochloride

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl

Isomeric SMILES

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl

Protein Engineering and Labeling

L-AHA can be incorporated into proteins during cell-free protein synthesis. The azide group (-N3) on L-AHA serves as a versatile functional group for subsequent modification with various biomolecules through click chemistry [1]. This technique allows researchers to attach fluorescent tags, probes, or other functionalities to specific sites within a protein, enabling studies on protein structure, function, and localization within cells [1].

Here's a reference for click chemistry: [1] Prescher, S. F., & Bertozzi, C. R. (2003). Click chemistry: Decorating molecules with biological probes. Current Opinion in Chemical Biology, 7(5), 171-181.

Metabolic Labeling and Proteomics

L-AHA can be metabolically incorporated into cells by expressing engineered methionine tRNA synthetase that recognizes L-AHA as a methionine analog. This allows for the labeling of newly synthesized proteins within living cells. The azide group on L-AHA can then be used for further analysis through click chemistry techniques, enabling researchers to study protein turnover, dynamics, and interactions within complex biological systems [2].

Here's a reference for metabolic labeling and proteomics: [2] Beatty, K. E., & Xie, Y. (2016). A site-specific metabolic labeling approach for improved determination of protein half-lives in budding yeast. ACS Chemical Biology, 11(12), 3343-3351.

AHA is a synthetic molecule structurally similar to the natural amino acid L-homocysteine. It possesses an azide group (N3) replacing the thiol group (SH) of L-homocysteine []. Researchers investigate AHA for its potential role in protein engineering and bioconjugation studies [, ].


Molecular Structure Analysis

AHA's key feature is the azide group. Unlike the thiol group in L-homocysteine, the azide group can participate in various chemical reactions for attaching biomolecules to proteins []. This ability makes AHA valuable for targeted protein modifications in research.


Chemical Reactions Analysis

A key reaction involving AHA is its conjugation to biomolecules via a Huisgen cycloaddition with alkyne-tagged molecules [, ]. This reaction allows researchers to attach fluorescent probes, drugs, or other functional groups to specific sites on proteins containing AHA.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

180.0414032 g/mol

Monoisotopic Mass

180.0414032 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-15

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